molecular formula C20H19FN2O4 B2380245 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide CAS No. 851403-65-1

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide

Cat. No. B2380245
CAS RN: 851403-65-1
M. Wt: 370.38
InChI Key: PRRKLRQNZHNPLZ-UHFFFAOYSA-N
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Description

“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” is a chemical compound related to the quinoline family . Quinolines are a class of compounds that have been the subject of much research due to their interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary greatly depending on the specific compound . Unfortunately, the specific molecular structure of “N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” is not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite complex and varied . The specific chemical reactions involving “N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on their specific structure . The specific physical and chemical properties of “N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” are not available in the search results.

Scientific Research Applications

Psycho- and Neurotropic Properties

A study on the psycho- and neurotropic properties of novel quinoline derivatives showcased their potential as psychoactive compounds. These substances demonstrated specific effects, such as sedative, anti-amnesic, anti-anxiety actions, and considerable antihypoxic effects, highlighting their significance for further research as promising compounds in neuroscience and pharmacology (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthesis and Transformations

Another area of application involves the synthesis and transformations of quinoline derivatives for use as fluorophores in biochemistry and medicine. These compounds, particularly aminoquinolines, are explored for their potential as antioxidants and radioprotectors, as well as for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Hepatic Uptake and Excretion

Research into the hepatic uptake and excretion of quinoline derivatives, such as YM758, a novel If channel inhibitor, provides insight into their pharmacokinetic properties. This study elucidates the mechanisms of uptake into hepatocytes and bile excretion, which are crucial for the development of treatments for conditions like stable angina and atrial fibrillation (Umehara et al., 2008).

Development of Synthetic Routes

The development of practical and scalable synthetic routes to quinoline derivatives is crucial for pharmaceutical applications. Studies in this area aim to improve the efficiency and environmental friendliness of the synthesis process, making these compounds more accessible for further research and development (Yoshida et al., 2014).

Chemosensor Applications

Quinoline derivatives are also being investigated for their applications as chemosensors, particularly for monitoring metal ion concentrations in biological and aqueous samples. These compounds exhibit remarkable fluorescence enhancement in the presence of specific ions, making them useful tools in environmental monitoring and biochemistry (Park et al., 2015).

Mechanism of Action

The mechanism of action of quinoline derivatives can depend on their specific structure and the biological system they interact with . The specific mechanism of action of “N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” is not available in the search results.

Safety and Hazards

The safety and hazards associated with quinoline derivatives can depend on their specific structure and how they are used . The specific safety and hazards of “N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide” are not available in the search results.

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-26-16-6-7-17(27-2)18-15(16)11-13(20(25)23-18)8-9-22-19(24)12-4-3-5-14(21)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRKLRQNZHNPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide

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